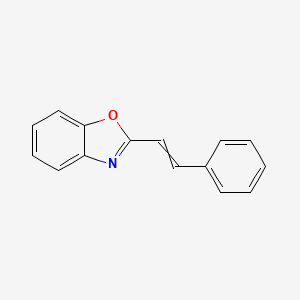
2-Styrylbenzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Styrylbenzoxazole is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry
- Fluorescent Probes : 2-Styrylbenzoxazole is extensively used as a fluorescent probe in analytical chemistry. Its strong fluorescence allows for sensitive detection in various assays.
- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules, facilitating advancements in synthetic methodologies.
Biology
- Bioimaging : The compound has been investigated for its potential as a bioimaging agent. Its fluorescence enables visualization of biological processes at the cellular level.
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown potent antibacterial effects against Escherichia coli and Staphylococcus aureus .
Medicine
- Anticancer Activity : this compound derivatives have shown promise in anticancer research. They may disrupt cellular processes by interacting with DNA or cellular membranes .
- Alzheimer's Disease Research : Certain derivatives have been developed for imaging amyloid plaques associated with Alzheimer's disease. These compounds demonstrate high binding affinity for amyloid-beta fibrils, making them suitable for non-invasive imaging techniques like positron emission tomography (PET) .
Industry
- Organic Light-Emitting Diodes (OLEDs) : The compound is utilized in the development of OLEDs due to its photophysical properties, which enhance light emission efficiency.
- Optoelectronic Devices : Its application extends to various optoelectronic devices, contributing to advancements in display technologies.
Data Tables
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Fluorescent probes | Strong fluorescence facilitates sensitive detection |
| Biology | Bioimaging | Enables visualization of cellular processes |
| Medicine | Antimicrobial | Effective against E. coli and S. aureus |
| Medicine | Anticancer | Disrupts cellular processes; potential drug candidates |
| Medicine | Alzheimer's imaging | High binding affinity for amyloid plaques |
| Industry | OLEDs | Enhances light emission efficiency |
Case Studies
- Antimicrobial Activity : A study synthesized various benzoxazole derivatives and tested their efficacy against gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against E. coli, suggesting potential for developing new antimicrobial agents .
- Alzheimer's Disease Imaging : Research focused on the development of styrylbenzoxazole derivatives for imaging amyloid plaques in Alzheimer's disease. One specific derivative demonstrated selective binding to amyloid deposits in vivo, indicating its potential as a diagnostic tool .
- Fluorescent Probes in Analytical Chemistry : The use of this compound as a fluorescent probe has been documented in various analytical techniques, showcasing its ability to enhance sensitivity and specificity in biochemical assays .
特性
分子式 |
C15H11NO |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
2-(2-phenylethenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C15H11NO/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H |
InChIキー |
GJFNNZBYCMUAHY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













